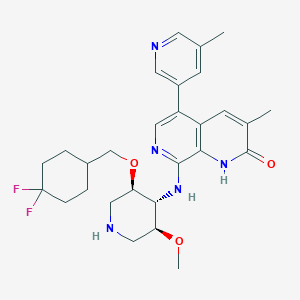

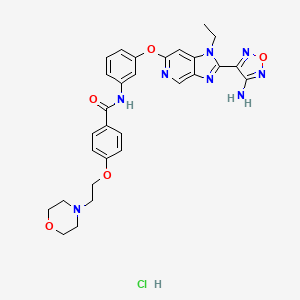

8-(((3r,4r,5s)-3-((4,4-二氟环己基)甲氧基)-5-甲氧基哌啶-4-基)氨基)-3-甲基-5-(5-甲基吡啶-3-基)-1,7-萘啶-2(1h)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK8814 is a chemical probe for the ATAD2/2B bromodomain, with a binding constant pKd=8.1 as measured by ITC (Bamborough et al, 2016). GSK8814 displaces acetylated H4 peptide from the ATAD2 bromodomain with pIC50 =7.3 and is also active in BROMOscan with pKi=8.9. It is more than 100 fold selective over all other bromodomains in the BROMOscan. Importantly, it is more than 1000 fold selective over BRD4. GSK8814 shows cellular target engagement with an EC50 of 2 µM in a NanoBRET assay evaluating the interaction of the NanoLuc-ATAD2 bromodomain with histone H3.3-HaloTag. GSK8815 is a companion control compound with strongly reduced potency against ATAD2 (pKd=5.5). (http://www.thesgc.org/chemical-probes/GSK8814)

科学研究应用

Bromodomain Inhibition

GSK8814 is an aqueous soluble inhibitor that targets ATAD2 & ATAD2B bromodomain (BD) with submicromolar affinity . It has a binding constant pKd = 8.1 as measured by ITC . This makes it a valuable tool in the study of bromodomains and their role in gene regulation.

Competitive Ligand Binding Assays

The compound has shown high selectivity in competitive ligand binding assays by TR-FRET . It has a pIC50 = 7.3/ATAD2 BD & 7.7/ATAD2B BD . This suggests that GSK8814 could be used in the development of new assays for studying protein-ligand interactions.

Disruption of Histone Interactions

When tested using intact cells, GSK8814 effectively disrupts histone H3.3 interaction with ATAD2 BD construct . However, it does not affect the interaction with full-length ATAD2 . This indicates that GSK8814 could be used to study the role of specific histone modifications in gene expression.

Colony Formation Assays

GSK8814, but not its less active diastereomer GSK8815, is shown to suppress LNCaP colony formation in a soft agar assay . This suggests that GSK8814 could have potential applications in cancer research, particularly in studies investigating the mechanisms of tumor growth and metastasis.

Selectivity Over Other Bromodomains

GSK8814 is more than 100 fold selective over all other bromodomains in the BROMOscan . This high level of selectivity makes it a valuable tool for studying the specific roles of ATAD2 & ATAD2B bromodomains in cellular processes.

作用机制

Target of Action

GSK8814 is a potent, selective, and ATAD2/2B bromodomain chemical probe and inhibitor . The primary targets of GSK8814 are the ATAD2 and ATAD2B bromodomains . These targets are chromatin remodeling factors that modulate the expression of multiple tumor cell growth factors . Overexpression of ATAD2 has been correlated with poor outcomes in several cancers .

Mode of Action

GSK8814 binds to ATAD2 and BRD4 BD1 with pIC50s of 7.3 and 4.6, respectively . It shows 500-fold selectivity for ATAD2 over BRD4 BD1 . The bromodomain module of ATAD2 has been shown to be essential for its association with acetylated chromatin and presumable function .

属性

IUPAC Name |

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPMMWAOCCOULO-JBRSBNLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(((3r,4r,5s)-3-((4,4-Difluorocyclohexyl)methoxy)-5-Methoxypiperidin-4-Yl)amino)-3-Methyl-5-(5-Methylpyridin-3-Yl)-1,7-Naphthyridin-2(1h)-One | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

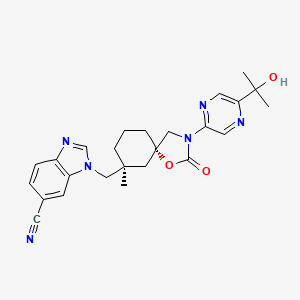

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

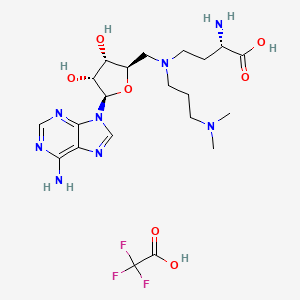

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)

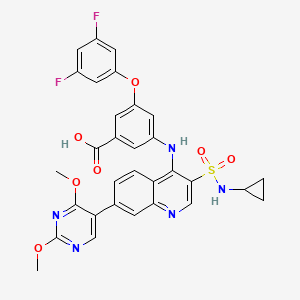

![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)